3-methyl-7-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
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Description
The compound “3-methyl-7-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one” is a complex organic molecule. It contains a triazolo[4,5-b]pyridine core, which is a valuable molecular scaffold that has been widely used in the search for biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolo[4,5-b]pyridine core and various functional groups attached. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound undergoes various reactions, including ring fission in warm alkaline solution or dilute sulfuric acid . It also dimerizes in the presence of the cyanide ion to give new derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the compound “7-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” has a molecular weight of 169.57 .Mechanism of Action
Compounds with a triazolo[4,5-b]pyridine core have been found to have various biological activities. They can act as inhibitors of phosphodiesterase (PDE10), lipases and phospholipases, human monoacylglycerol lipase (hMAGL), hydrolases of fatty acid amides, tubulin polymerase, S-adenosyl homocysteine hydrolase, acid ceramidase, C-chemokine receptor 9 (CCR-9), and agonists of the farnesoid receptor (FXR) .
Future Directions
Properties
IUPAC Name |
3-methyl-7-(3-methyltriazolo[4,5-b]pyridine-6-carbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-18-7-14(23-13(18)22)3-4-20(8-14)12(21)9-5-10-11(15-6-9)19(2)17-16-10/h5-6H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOBOPFRKOCGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)C(=O)C3=CC4=C(N=C3)N(N=N4)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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